molecular formula C17H26OS B12576477 2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 257887-12-0

2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B12576477
CAS No.: 257887-12-0
M. Wt: 278.5 g/mol
InChI Key: PMUKENJBRVAOTK-LJQANCHMSA-N
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Description

2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene is a chemical compound characterized by its unique structure, which includes an ethenesulfinyl group attached to a benzene ring substituted with three isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene typically involves the reaction of 1,3,5-tri(propan-2-yl)benzene with an ethenesulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the ethenesulfinyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets. The ethenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the ethenesulfinyl group in 2-[®-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene imparts unique chemical reactivity and potential biological activity that distinguishes it from other similar compounds. This functional group allows for specific interactions with biomolecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

257887-12-0

Molecular Formula

C17H26OS

Molecular Weight

278.5 g/mol

IUPAC Name

2-[(R)-ethenylsulfinyl]-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C17H26OS/c1-8-19(18)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h8-13H,1H2,2-7H3/t19-/m1/s1

InChI Key

PMUKENJBRVAOTK-LJQANCHMSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@](=O)C=C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)C=C)C(C)C

Origin of Product

United States

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